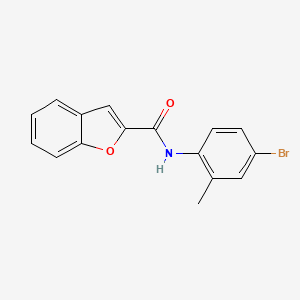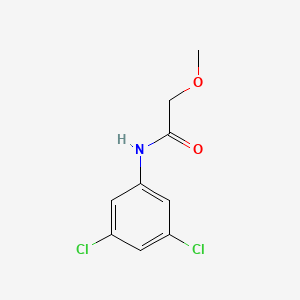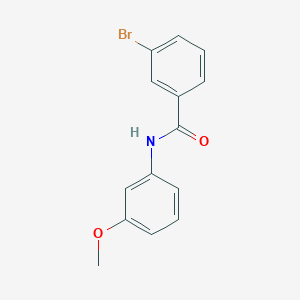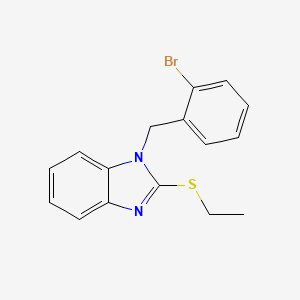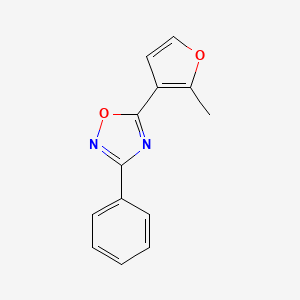
5-(2-methyl-3-furyl)-3-phenyl-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-methyl-3-furyl)-3-phenyl-1,2,4-oxadiazole, also known as MFO, is a heterocyclic compound with a furan ring and an oxadiazole ring. It has been extensively studied due to its potential applications in medicinal chemistry, materials science, and organic electronics.
Wirkmechanismus
The mechanism of action of 5-(2-methyl-3-furyl)-3-phenyl-1,2,4-oxadiazole is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in inflammation and tumor growth. It has also been shown to modulate the activity of neurotransmitters in the brain, which may contribute to its potential therapeutic effects in neurological disorders.
Biochemical and physiological effects:
This compound has been shown to possess anti-inflammatory, anti-tumor, and anti-bacterial properties. It has also been shown to modulate the activity of neurotransmitters in the brain, which may contribute to its potential therapeutic effects in neurological disorders. However, the exact biochemical and physiological effects of this compound are not fully understood and require further investigation.
Vorteile Und Einschränkungen Für Laborexperimente
5-(2-methyl-3-furyl)-3-phenyl-1,2,4-oxadiazole has several advantages for use in lab experiments, including its ease of synthesis, high yield, and potential applications in medicinal chemistry, materials science, and organic electronics. However, this compound also has some limitations, including its limited solubility in aqueous solutions and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on 5-(2-methyl-3-furyl)-3-phenyl-1,2,4-oxadiazole, including:
1. Further investigation of its mechanism of action and potential therapeutic applications in neurological disorders.
2. Development of new synthetic methods for this compound and its derivatives.
3. Exploration of its potential applications in materials science, particularly in the development of new organic electronic materials.
4. Investigation of its potential as a drug candidate for the treatment of Alzheimer's disease and Parkinson's disease.
5. Study of its potential toxicity and safety profile in vivo.
In conclusion, this compound is a heterocyclic compound with potential applications in medicinal chemistry, materials science, and organic electronics. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further investigation of this compound is necessary to fully understand its potential as a therapeutic agent and as a building block for the development of new materials.
Synthesemethoden
5-(2-methyl-3-furyl)-3-phenyl-1,2,4-oxadiazole can be synthesized by a variety of methods, including the reaction of 2-methyl-3-furylcarboxylic acid with thionyl chloride, followed by reaction with hydrazine hydrate and phenylisocyanate. Another method involves the reaction of furfural with hydrazine hydrate and phenylisocyanate in the presence of a catalyst. Both methods yield this compound in moderate to high yields.
Wissenschaftliche Forschungsanwendungen
5-(2-methyl-3-furyl)-3-phenyl-1,2,4-oxadiazole has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, this compound has been shown to possess anti-inflammatory, anti-tumor, and anti-bacterial properties. It has also been studied as a potential drug candidate for the treatment of Alzheimer's disease and Parkinson's disease. In materials science, this compound has been used as a building block for the synthesis of conjugated polymers, which have applications in organic solar cells and organic light-emitting diodes. In organic electronics, this compound has been used as a hole-transporting material in organic field-effect transistors.
Eigenschaften
IUPAC Name |
5-(2-methylfuran-3-yl)-3-phenyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2/c1-9-11(7-8-16-9)13-14-12(15-17-13)10-5-3-2-4-6-10/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZJKQHPQEWCXII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C2=NC(=NO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-{4-[(2-methylbenzyl)oxy]benzylidene}-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarbohydrazide](/img/structure/B5797445.png)
![4-chlorobenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5797449.png)
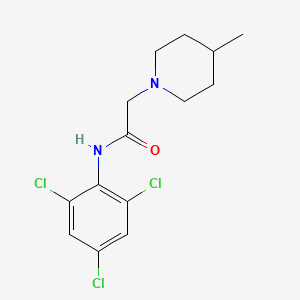

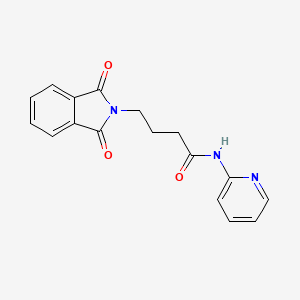
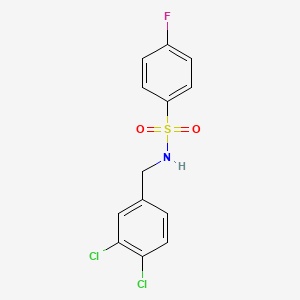
![6-chloro-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5797472.png)
